6-ethyl-1H-indole
Overview
Description
“6-ethyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. One such method involves a Fischer indole synthesis . This process is robust, clean, and high-yielding, making it ideal for one-pot, multicomponent reaction cascades .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .
Scientific Research Applications
Pharmacological Activities : Indoles, including derivatives like 6-ethyl-1H-indole, are notable for their wide applications in medicine. They are found in biologically active natural products and have applications in synthetic chemistry, coordination chemistry, and industrial chemistry. The study by Basavarajaiah and Mruthyunjayaswamya (2021) focuses on synthesized indole derivatives and their pharmacological activities, such as anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Chemical Synthesis and Functionalization : The synthesis and functionalization of indoles, including this compound, have been a research focus for over a century. Palladium-catalyzed reactions play a crucial role in this area, allowing for a variety of organic transformations applicable to complex molecules. This is detailed in the work of Cacchi and Fabrizi (2005), highlighting the versatility of indole derivatives in organic synthesis (Cacchi & Fabrizi, 2005).
Antimicrobial Activity : Indole semicarbazones, which may include this compound derivatives, have been studied for their antimicrobial properties. Laxmi and Rajitha (2010) synthesized indole semicarbazone derivatives and found them to exhibit moderate activity against various bacteria and good antifungal activity against specific strains (Laxmi & Rajitha, 2010).
Material Science and Catalysis : Indole derivatives are used in material science and catalysis. Li et al. (2020) explored indole-bridged bisphosphine-monoxide palladium catalysts for ethylene polymerization, showing the potential of indole derivatives in creating efficient catalysts for industrial applications (Li et al., 2020).
Environmental Applications : Indole derivatives have been studied for their potential in environmental applications. Chunhua et al. (2020) investigated the use of an indole derivative in acrylic metal salt resins for antifouling properties, highlighting their potential in creating environmentally friendly solutions for marine applications (Chunhua et al., 2020).
These studies demonstrate the diverse applications of this compound and its derivatives in pharmacology, chemical synthesis, antimicrobial activity, catal
The scientific research applications of this compound and related indole compounds are diverse, encompassing several fields including pharmacology, synthetic chemistry, materials science, and environmental applications. Here are detailed insights from recent research:
Pharmacological Activities : Indoles, including this compound derivatives, are significant in pharmacology, found in biologically active natural products. They have applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. Basavarajaiah and Mruthyunjayaswamya (2021) emphasize the pharmacological activities of these compounds, particularly their anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).
Chemical Synthesis and Functionalization : The synthesis and functionalization of indoles, including this compound, have been an area of active research for over a century. The study by Cacchi and Fabrizi (2005) discusses how palladium-catalyzed reactions have become crucial in the synthesis of indoles, making them fundamental in creating complex organic molecules (Cacchi & Fabrizi, 2005).
Antimicrobial Activity : Indole semicarbazones, which could include this compound derivatives, show notable antimicrobial properties. Laxmi and Rajitha (2010) found that some synthesized indole semicarbazone derivatives displayed good antifungal activity against certain strains and moderate antibacterial activity (Laxmi & Rajitha, 2010).
Material Science and Catalysis : The use of indole derivatives in material science and catalysis is exemplified by the work of Li et al. (2020), who used indole to bridge bisphosphine monoxide ligands in constructing efficient ethylene polymerization palladium catalysts (Li et al., 2020).
Environmental Applications : Indole derivatives have potential in environmental applications, such as antifouling agents. Chunhua et al. (2020) synthesized acrylic metal salt resins containing an indole derivative, showing their effective antifouling performance in marine environments (Chunhua et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, such as 6-ethylindole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities
Pharmacokinetics
Indole derivatives are known to bind with high affinity to multiple receptors, which suggests they may have good bioavailability .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that indole is widely distributed in the natural environment and can be synthesized by various bacteria . As an intercellular signaling molecule, indole regulates numerous aspects of bacterial physiology, including spore formation, plasmid stability, drug resistance, biofilm formation, and virulence .
Properties
IUPAC Name |
6-ethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHUZMFMIIFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592866 | |
Record name | 6-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-24-6 | |
Record name | 6-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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